3-(2,5-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound is a hybrid heterocyclic molecule combining a pyrazole-carboxamide core with a dibenzo[b,f][1,4]oxazepin moiety. Its structural complexity arises from the integration of a 2,5-dimethoxyphenyl group at the pyrazole C3 position and an ethyl-substituted dibenzo-oxazepin ring system.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-5-32-22-8-6-7-9-26(22)37-25-12-10-17(14-20(25)28(32)34)29-27(33)23-16-21(30-31(23)2)19-15-18(35-3)11-13-24(19)36-4/h6-16H,5H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAUSDWSLCOQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=NN4C)C5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Similarities :
- Shares the dibenzo[b,f][1,4]oxazepin scaffold with an ethyl substituent at the N10 position and a carbonyl group at C11.
- Both compounds feature an aromatic amide linkage (benzamide vs. pyrazole-carboxamide).
Key Differences :
- The absence of the pyrazole ring and 2,5-dimethoxyphenyl substituent reduces steric bulk and alters electronic properties.
- Molecular weight: 372.4 g/mol (benzamide analog) vs. ~484.5 g/mol (target compound), suggesting differences in solubility and bioavailability .
(E)-2-{[1-(3,11-Dimethyl-4-Methylene-10-Oxo-1-Phenyl-4,5,10,11-Tetrahydro-1H-Benzo[b]Pyrazolo[3,4-f][1,5]Diazocin-5-yl)Ethylidene]Amino}-N-Methyl-N-(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Benzamide
Key Similarities :
- Incorporates a pyrazole ring and benzamide group.
Key Differences :
Contrast with Analog Syntheses :
- Benzamide analogs (e.g., ) use simpler amide coupling steps without pyrazole ring formation.
- Diazocin-containing compounds (e.g., ) require multi-step cyclization and diazonium salt reactions, increasing synthetic complexity.
Crystallographic Insights
- Planar Conformation : The oxazepin ring adopts a near-planar geometry, facilitating π-system interactions.
- Hydrogen Bonding : The amide carbonyl and oxazepin ketone groups serve as hydrogen-bond acceptors, critical for target binding .
Molecular Similarity Metrics
Using Tanimoto and Dice indices (Morgan fingerprints), the target compound shows:
- High Similarity (Tanimoto >0.7) to pyrazole-carboxamides with aryl substitutions .
- Moderate Similarity (Tanimoto ~0.5) to dibenzo-oxazepin benzamides due to divergent pharmacophores .
Docking and Affinity Predictions
- Structural Motif Clustering : The target compound’s Murcko scaffold (pyrazole-dibenzo-oxazepin) groups it with kinase inhibitors and epigenetic modulators in chemical space networks .
- Binding Affinity Variability: Minor structural changes (e.g., methoxy vs. methyl substituents) alter docking scores by 1–2 kcal/mol in related compounds, suggesting sensitivity to substituent electronic effects .
Q & A
Q. What are the established synthetic routes for preparing 3-(2,5-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Preparation of the dibenzo[b,f][1,4]oxazepine core via cyclization of diaryliodonium salts, as demonstrated in heterocyclic syntheses involving phenoxazine derivatives .
- Step 2: Functionalization of the pyrazole-carboxamide moiety using coupling agents (e.g., HATU or EDC) under inert conditions .
- Step 3: Final assembly via nucleophilic acyl substitution between the activated carboxamide and the oxazepine amine group. Characterization at each stage is critical, employing techniques like H/C NMR and LC-MS .
Q. How is the structural integrity of this compound validated in academic research?
Structural confirmation relies on:
- X-ray crystallography for unambiguous determination of the dibenzooxazepine and pyrazole-carboxamide geometry .
- Spectroscopic profiling : High-resolution mass spectrometry (HRMS) for molecular weight verification and 2D NMR (COSY, HSQC) to resolve aromatic proton coupling and substituent orientations .
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for the labile 11-oxo group .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screens often focus on:
- Enzyme inhibition assays : Target kinases or proteases due to structural similarity to known heterocyclic inhibitors (e.g., pyrazole-based kinase inhibitors). Use fluorogenic substrates for real-time activity monitoring .
- Cellular viability assays (e.g., MTT or ATP-luciferase) in cancer cell lines to probe antiproliferative effects. Dose-response curves (0.1–100 µM) are standard .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound using modern experimental design?
Advanced optimization strategies include:
- Design of Experiments (DoE) : Fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity) and identify critical factors .
- Bayesian optimization : Machine learning models to predict optimal reaction conditions (e.g., solvent ratio, time) with minimal experimental iterations .
- Flow chemistry : Continuous-flow reactors for precise control of exothermic steps (e.g., cyclization) to minimize side-product formation .
Q. What mechanistic insights are critical for understanding its reactivity in heterocyclic coupling reactions?
Key areas include:
- Electrophilic aromatic substitution (EAS) : Electron-rich dimethoxyphenyl groups direct coupling at specific positions. Computational modeling (DFT) can predict regioselectivity .
- Nucleophilic acyl substitution : Steric hindrance from the 10-ethyl group may slow carboxamide activation. Kinetic studies (e.g., stopped-flow UV-Vis) quantify reaction rates .
- Byproduct analysis : LC-MS/MS to trace intermediates (e.g., dimerization products) and adjust stoichiometry .
Q. How should stability studies be designed to assess its degradation under varying storage conditions?
Methodological considerations:
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC-DAD .
- pH-dependent stability : Incubate in buffers (pH 1–10) to identify hydrolysis-sensitive motifs (e.g., oxazepine lactam ring) .
- Long-term storage : Use accelerated stability models (Arrhenius equation) to extrapolate shelf-life at 25°C .
Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?
Contradictions often arise from:
- Assay interference : Test for fluorescence quenching (pyrazole moiety) or autofluorescence in cell-based assays .
- Solubility artifacts : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers. Adjust with co-solvents (e.g., DMSO ≤0.1%) .
- Statistical validation : Apply ANOVA or mixed-effects models to compare datasets. Reproduce results in orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Optimization
| Variable | Range Tested | Optimal Value (DoE) | Impact on Yield (%) |
|---|---|---|---|
| Reaction Temperature | 60–120°C | 90°C | +22% |
| Catalyst Loading | 1–5 mol% | 3 mol% | +15% |
| Solvent Polarity (ET30) | 40–60 kcal/mol | 52 kcal/mol | +18% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
